Aceclofenac Tert-Butyl Ester
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Overview
Description
Aceclofenac Tert-Butyl Ester is a chemical compound derived from Aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID). This esterified form is often used in research and pharmaceutical applications due to its enhanced stability and solubility properties compared to its parent compound .
Mechanism of Action
Target of Action
The primary target of [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate, also known as Aceclofenac Tert-Butyl Ester, is the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .
Mode of Action
This compound works by inhibiting the action of COX . This inhibition downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway .
Biochemical Pathways
The inhibition of COX by this compound affects the arachidonic acid (AA) pathway . This pathway is responsible for the production of various inflammatory mediators. By inhibiting COX, this compound reduces the production of these mediators, thereby reducing inflammation and pain .
Pharmacokinetics
This compound belongs to BCS Class II, indicating it has poor aqueous solubility but high permeability . It can penetrate into synovial joints, where it exerts its anti-inflammatory and analgesic effects . The compound is metabolized in human hepatocytes and human microsomes to form a major metabolite .
Result of Action
The inhibition of COX and the subsequent reduction in inflammatory mediators result in marked anti-inflammatory and analgesic properties . This makes this compound effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .
Action Environment
The action of this compound can be influenced by environmental factors. Additionally, the compound’s action may be affected by the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aceclofenac Tert-Butyl Ester can be synthesized through the reaction of Diclofenac sodium with tert-Butyl bromoacetate in the presence of a catalyst such as iodine . The reaction typically involves:
Reactants: Diclofenac sodium, tert-Butyl bromoacetate
Catalyst: Iodine
Solvent: An appropriate organic solvent
Conditions: The reaction is carried out under controlled temperature and pressure to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle bulk quantities of reactants
Continuous monitoring: To maintain reaction conditions
Purification steps: To isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Aceclofenac Tert-Butyl Ester undergoes various chemical reactions, including:
Hydrolysis: Conversion back to Aceclofenac under acidic or basic conditions.
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Substitution: Reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Aceclofenac
Oxidation: Oxidized derivatives of this compound
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Aceclofenac Tert-Butyl Ester is widely used in scientific research due to its stability and solubility. Some applications include:
Pharmaceutical Research: Used as a reference standard in drug development and quality control.
Biological Studies: Investigated for its anti-inflammatory and analgesic properties.
Chemical Synthesis: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Comparison with Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory properties but different solubility and stability profiles.
Aceclofenac: The parent compound of Aceclofenac Tert-Butyl Ester, used for similar therapeutic purposes.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness: this compound is unique due to its enhanced stability and solubility, making it more suitable for certain pharmaceutical applications compared to its parent compound and other similar NSAIDs .
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4/c1-20(2,3)27-18(25)12-26-17(24)11-13-7-4-5-10-16(13)23-19-14(21)8-6-9-15(19)22/h4-10,23H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQFYYWKRUYDTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140519 |
Source
|
Record name | 2-(1,1-Dimethylethoxy)-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139272-68-7 |
Source
|
Record name | 2-(1,1-Dimethylethoxy)-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139272-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Dimethylethoxy)-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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